Cefamandole sodium

Overview

Description

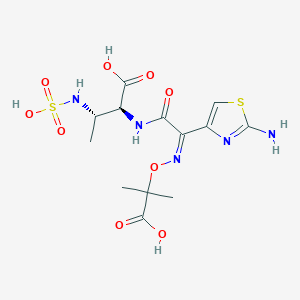

Cefamandole sodium is a second-generation broad-spectrum cephalosporin antibiotic. It is primarily used to treat various infections caused by susceptible strains of bacteria, including lower respiratory infections, urinary tract infections, skin infections, and bone and joint infections . The clinically used form of cefamandole is the formate ester cefamandole nafate, which is administered parenterally .

Scientific Research Applications

Cefamandole sodium has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying cephalosporin antibiotics and their chemical properties.

Biology: It is used in microbiological studies to understand bacterial resistance mechanisms.

Medicine: It is used in clinical research to develop new antibiotics and study their efficacy against resistant bacterial strains.

Industry: It is used in the pharmaceutical industry for the production of cephalosporin antibiotics

Mechanism of Action

Cefamandole sodium exerts its antibacterial effects by binding to specific penicillin-binding proteins located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis and death. The compound disrupts the synthesis of the peptidoglycan layer of bacterial cell walls, which is essential for bacterial survival .

Similar Compounds:

- Cephalothin

- Cephaloridine

- Cefazolin

Comparison: this compound is unique among cephalosporins due to its high potency against gram-negative bacteria and its ability to inhibit Enterobacter and strains of indole-positive Proteus, which are traditionally resistant to cephalosporins. Compared to cephalothin, cephaloridine, and cefazolin, this compound has a broader spectrum of activity and is more effective against resistant bacterial strains .

Safety and Hazards

Cefamandole sodium can cause skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause an allergic skin reaction and respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Biochemical Analysis

Biochemical Properties

Cefamandole Sodium interacts with specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These interactions inhibit the third and last stage of bacterial cell wall synthesis, which is crucial for the survival and growth of bacteria .

Cellular Effects

This compound affects various types of cells, particularly bacterial cells. By inhibiting cell wall synthesis, it disrupts the structural integrity of the bacterial cell, leading to cell death . This impacts bacterial cellular processes, including cell division and growth .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to PBPs inside the bacterial cell wall . This binding inhibits the synthesis of the bacterial cell wall, leading to cell lysis and death .

Temporal Effects in Laboratory Settings

It is known that this compound is a broad-spectrum antibiotic, indicating its effects are sustained against a wide range of bacteria .

Metabolic Pathways

This compound is involved in the metabolic pathways related to bacterial cell wall synthesis . It interacts with PBPs, which are enzymes involved in the final stages of constructing the bacterial cell wall .

Transport and Distribution

Given its mechanism of action, it is likely to be transported to sites where bacterial cell wall synthesis occurs .

Subcellular Localization

This compound targets the bacterial cell wall, suggesting its subcellular localization is at the site of cell wall synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of cefamandole sodium involves several key steps:

Starting Materials: The synthesis begins with 7-aminocephalosporanic acid and 5-mercapto-1-methyltetrazole.

Catalyst: A boron trifluoride acetonitrile complex is used as a catalyst.

Reaction Conditions: The mixture is heated and stirred, followed by cooling and processing to obtain an intermediate compound.

Reflux Reaction: The intermediate undergoes a heating reflux reaction with a silanization agent until the solution is clear.

Chloroformylation: N,N-dimethylaniline is added under inert gas protection, followed by the dropwise addition of (D)-(-)-O-formylmandeloyl chloride for chloroformylation.

Hydrolysis: Water is added for hydrolysis, and the pH is adjusted to 5.0-7.5 using a sodium bicarbonate or sodium carbonate solution.

Separation and Crystallization: The organic layer is separated, and ethyl acetate is added to the water layer. The pH is adjusted to 0.5-1.5 to obtain a cephamandole solution, which is then decolorized and dehydrated.

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale, with optimizations to improve yield, reduce impurities, and enhance solvent recovery and reuse .

Chemical Reactions Analysis

Types of Reactions: Cefamandole sodium undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can occur at various positions on the molecule, leading to different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, acids, and bases are commonly used for substitution reactions.

Major Products: The major products formed from these reactions include various cefamandole derivatives with modified functional groups, enhancing its antibacterial properties .

Properties

| { "Design of the Synthesis Pathway": "The synthesis of Cefamandole sodium involves the condensation of 7-aminocephalosporanic acid (7-ACA) with N-methylthiotetrazole (NMTT) followed by sodium salt formation.", "Starting Materials": [ "7-aminocephalosporanic acid (7-ACA)", "N-methylthiotetrazole (NMTT)", "Sodium hydroxide (NaOH)", "Sodium chloride (NaCl)", "Water (H2O)" ], "Reaction": [ "7-ACA is reacted with NMTT in the presence of NaOH and H2O to form Cefamandole", "Cefamandole is then treated with NaOH to form the sodium salt, Cefamandole sodium", "The product is purified by filtration and crystallization" ] } | |

| 30034-03-8 | |

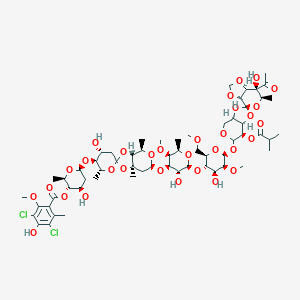

Molecular Formula |

C18H18N6NaO5S2 |

Molecular Weight |

485.5 g/mol |

IUPAC Name |

sodium;(6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C18H18N6O5S2.Na/c1-23-18(20-21-22-23)31-8-10-7-30-16-11(15(27)24(16)12(10)17(28)29)19-14(26)13(25)9-5-3-2-4-6-9;/h2-6,11,13,16,25H,7-8H2,1H3,(H,19,26)(H,28,29);/t11-,13-,16-;/m1./s1 |

InChI Key |

SZKYIAIRBIWMNE-CFOLLTDRSA-N |

Isomeric SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=CC=C4)O)SC2)C(=O)O.[Na] |

SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)O)SC2)C(=O)[O-].[Na+] |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)O)SC2)C(=O)O.[Na] |

Appearance |

White to Pale Yellow Solid |

melting_point |

182-184 |

| 30034-03-8 | |

physical_description |

Solid |

Pictograms |

Irritant; Health Hazard |

Purity |

> 95% |

quantity |

Milligrams-Grams |

solubility |

5.81e-01 g/L |

synonyms |

(6R,7R)-7-[[(2R)-2-Hydroxy-2-phenylacetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Sodium Salt; Sodium Cefamandole; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1'-Biphenyl]-4-yl(phenyl)methanol](/img/structure/B193714.png)